molecular formula C12H16N4O4 B11195514 dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate

dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate

Cat. No.: B11195514
M. Wt: 280.28 g/mol
InChI Key: AGCSKRGLLDVCEL-OQLLNIDSSA-N
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Description

Dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various chemical and biological applications due to their versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The general reaction scheme is as follows:

[ \text{Hydrazine derivative} + \text{Aldehyde/Ketone} \rightarrow \text{Hydrazone} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the dimethylpyrimidinyl group and the butanedioate moiety

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

dimethyl (2E)-2-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate

InChI

InChI=1S/C12H16N4O4/c1-7-5-8(2)14-12(13-7)16-15-9(11(18)20-4)6-10(17)19-3/h5H,6H2,1-4H3,(H,13,14,16)/b15-9+

InChI Key

AGCSKRGLLDVCEL-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C(\CC(=O)OC)/C(=O)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)NN=C(CC(=O)OC)C(=O)OC)C

Origin of Product

United States

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